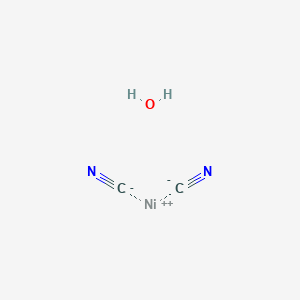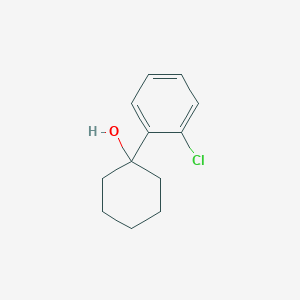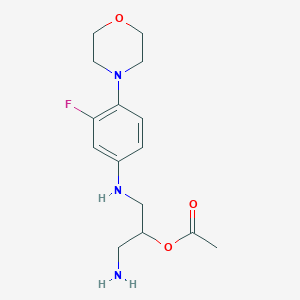
Nickel cyanide (Ni(CN)2), hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel cyanide, with the chemical formula Ni(CN)2, is an inorganic compound that exists in both anhydrous and hydrated forms. The hydrated form, often referred to as nickel cyanide tetrahydrate (Ni(CN)2·4H2O), appears as a blue-gray solid. This compound is known for its insolubility in most solvents and its application in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of nickel(II) cyanide tetrahydrate. The reaction can be represented as: [ \text{Ni}^{2+} + 2\text{CN}^- \rightarrow \text{Ni(CN)}_2 \cdot 4\text{H}_2\text{O} ] Upon heating the tetrahydrate to 140°C, it converts to anhydrous nickel(II) cyanide .
Industrial Production Methods: In industrial settings, the production of nickel cyanide involves similar methods, often scaled up to meet demand. The use of sodium or potassium cyanide in aqueous solutions remains a standard approach, with careful control of reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Nickel cyanide undergoes various chemical reactions, including:
Oxidation: Nickel cyanide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield nickel metal and cyanogen.
Substitution: Nickel cyanide reacts with potassium cyanide to form potassium tetracyanonickelate: [ \text{Ni(CN)}_2 + 2\text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ]
Common Reagents and Conditions:
Dimethylglyoxime (dmgH2): Reacts with nickel cyanide to produce hydrogen cyanide and nickel dimethylglyoxime: [ \text{Ni(CN)}_2 + 2\text{dmgH}_2 \rightarrow \text{Ni(dmgH)}_2 + 2\text{HCN} ]
Major Products:
Potassium Tetracyanonickelate: Formed from the reaction with potassium cyanide.
Nickel Dimethylglyoxime: Formed from the reaction with dimethylglyoxime.
Scientific Research Applications
Nickel cyanide tetrahydrate has several applications in scientific research and industry:
Metallurgy: Used in the nickel-plating industry for its ability to deposit nickel onto various substrates.
High-Pressure Studies: Its unique structural properties make it a subject of interest in high-pressure neutron diffraction and Raman spectroscopy studies.
Catalysis: Employed in catalytic processes, particularly in the formation of complex organic molecules.
Mechanism of Action
The mechanism by which nickel cyanide exerts its effects involves its interaction with various molecular targets. In catalysis, nickel cyanide acts as a source of nickel ions, which can facilitate various chemical transformations. The cyanide groups can participate in coordination chemistry, forming complexes with other metal ions and organic molecules .
Similar Compounds:
Iron(II) Cyanide (Fe(CN)2): Shares similar coordination chemistry but differs in its reactivity and applications.
Cobalt(II) Cyanide (Co(CN)2): Similar in structure but used in different industrial processes.
Potassium Cyanonickelate (K2[Ni(CN)4]): A derivative of nickel cyanide with distinct properties and uses
Properties
Molecular Formula |
C2H2N2NiO |
|---|---|
Molecular Weight |
128.74 g/mol |
IUPAC Name |
nickel(2+);dicyanide;hydrate |
InChI |
InChI=1S/2CN.Ni.H2O/c2*1-2;;/h;;;1H2/q2*-1;+2; |
InChI Key |
RYJDBHWFUNCZDO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)


![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)

![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
